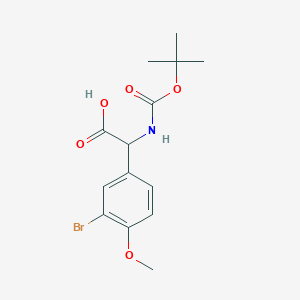

2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid

CAS No.:

Cat. No.: VC13437859

Molecular Formula: C14H18BrNO5

Molecular Weight: 360.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18BrNO5 |

|---|---|

| Molecular Weight | 360.20 g/mol |

| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

| Standard InChI | InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-11(12(17)18)8-5-6-10(20-4)9(15)7-8/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |

| Standard InChI Key | VUYQQDLQMHNEKE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)OC)Br)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)OC)Br)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central phenyl ring substituted at the 3-position with bromine and the 4-position with a methoxy group. An acetic acid side chain is attached to the phenyl ring at the 2-position, while the Boc group protects the adjacent amino functionality. This arrangement is critical for its reactivity in coupling reactions and deprotection strategies .

The IUPAC name, 2-(3-bromo-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, reflects its substituents and stereoelectronic properties. X-ray crystallography of related bromophenylacetic acids reveals that the methoxy group lies nearly coplanar with the phenyl ring (torsion angle: ~1.2°), while the acetic acid moiety tilts at 78.15°, influencing hydrogen-bonding patterns .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 360.20 g/mol | |

| Density | ~1.56 g/cm³ | |

| Boiling Point | 361.1°C (estimated) | |

| Melting Point | 115–117°C (precursor analog) | |

| LogP | 2.08 (indicative of lipophilicity) |

The Boc group enhances solubility in organic solvents (e.g., DCM, THF), facilitating its use in peptide couplings .

Synthesis and Preparation

Regioselective Bromination

The synthesis begins with 4-methoxyphenylacetic acid, which undergoes electrophilic aromatic bromination. Using bromine in acetic acid at room temperature, bromine selectively substitutes the phenyl ring at the 3-position due to the directing effects of the methoxy and acetic acid groups. This step achieves yields up to 84% .

Reaction Scheme:

Boc Protection of the Amino Group

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. This step typically employs a base like triethylamine in tetrahydrofuran (THF) or dichloromethane (DCM) :

Reaction Conditions:

-

Boc₂O (1.1 equiv.)

-

Triethylamine (2.0 equiv.)

-

THF, 0°C to room temperature, 12 hours

The Boc group stabilizes the amine during subsequent reactions and is cleavable under acidic conditions (e.g., TFA) .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing cholinesterase inhibitors and β-amyloid aggregation inhibitors. For example, in the total synthesis of pulmonarin B, analogous Boc-protected bromophenylacetic acids undergo coupling with tacrine derivatives to yield hybrids with dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Case Study:

-

Hybrid 12j (derived from similar intermediates) exhibited IC₅₀ = 740 nM (COX-1) and IC₅₀ = 970 nM (COX-2), rivaling reference drugs like tacrine .

Peptide and Depsipeptide Synthesis

In solid-phase peptide synthesis (SPPS), the Boc group enables sequential elongation of peptide chains. For instance, the compound has been used in synthesizing cyclodepsipeptides like symplocamide A, where its carboxylic acid group participates in amide bond formation .

Future Directions

Recent studies highlight its potential in targeted drug delivery and photo-switchable probes. For example, brominated phenylacetic acids are being explored as precursors for red-light-activated azonium ions, though current derivatives require acidic conditions (pH < 1) for activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume